

Frax486: A Technical Guide to its Interaction with Actin Cytoskeleton Dynamics

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Compound of Interest

Compound Name: *Frax486*

Cat. No.: *B15605124*

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Abstract

Frax486 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), namely PAK1, PAK2, and PAK3. These kinases are critical regulators of actin cytoskeleton dynamics, playing a pivotal role in cell motility, morphology, and synaptic plasticity. This technical guide provides an in-depth overview of **Frax486**, its mechanism of action, and its effects on the actin cytoskeleton. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the PAK signaling axis.

Introduction

The actin cytoskeleton is a dynamic network of protein filaments that is fundamental to a multitude of cellular processes, including cell migration, division, and the maintenance of cell shape. The constant remodeling of this network is tightly controlled by a complex interplay of signaling molecules. Among these, the p21-activated kinases (PAKs) have emerged as crucial nodes. PAKs are serine/threonine kinases that are activated by the Rho GTPases, Rac1 and Cdc42. Group I PAKs (PAK1, PAK2, and PAK3) are particularly implicated in regulating actin dynamics through a well-defined signaling cascade.

Frax486 has been identified as a selective inhibitor of Group I PAKs, demonstrating significantly lower activity against Group II PAKs.[1][2] This selectivity makes it a valuable tool for dissecting the specific roles of Group I PAKs in cellular processes and a potential therapeutic agent for diseases characterized by dysregulated actin dynamics, such as neurodevelopmental disorders and cancer.

Mechanism of Action

Frax486 exerts its effects by inhibiting the kinase activity of Group I PAKs. The primary downstream pathway through which **Frax486** modulates the actin cytoskeleton is the PAK-LIM Kinase (LIMK)-cofilin signaling cascade.

- **PAK Activation:** In its inactive state, PAK exists as an autoinhibited dimer. Binding of activated Rac1 or Cdc42 to the p21-binding domain (PBD) of PAK disrupts this autoinhibition, leading to a conformational change and subsequent autophosphorylation and activation.
- **LIMK Phosphorylation:** Activated PAK1 phosphorylates and activates LIMK1.
- **Cofilin Inactivation:** Activated LIMK1, in turn, phosphorylates cofilin at Serine-3. Cofilin is an actin-depolymerizing factor; its phosphorylation inhibits its ability to sever and depolymerize F-actin filaments.
- **Actin Polymerization:** The inactivation of cofilin leads to an accumulation of F-actin, promoting the stabilization of existing actin filaments and increasing actin polymerization.

By inhibiting Group I PAKs, **Frax486** prevents the phosphorylation and inactivation of cofilin, leading to increased cofilin activity, enhanced F-actin depolymerization, and a subsequent shift in the F-actin/G-actin ratio. This ultimately results in alterations to cell morphology, adhesion, and motility.[3]

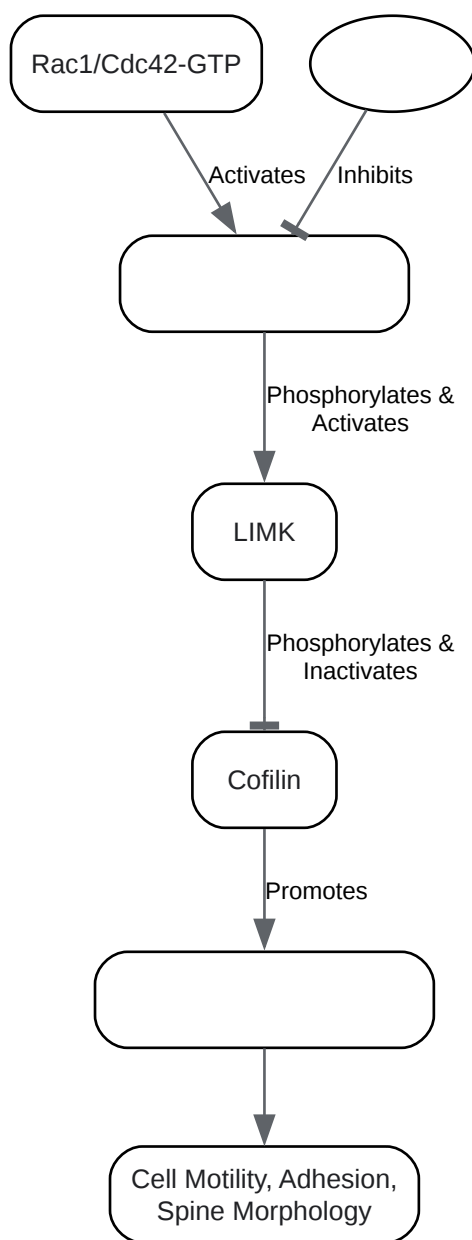
Quantitative Data

The inhibitory activity of **Frax486** against various PAK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the potency of an inhibitor.

Kinase	IC50 (nM)	Reference
PAK1	14	[4]
8.25	[2]	
PAK2	33	[4]
39.5	[2]	
PAK3	39	[4]
55.3	[2]	
PAK4	779	[2][4]

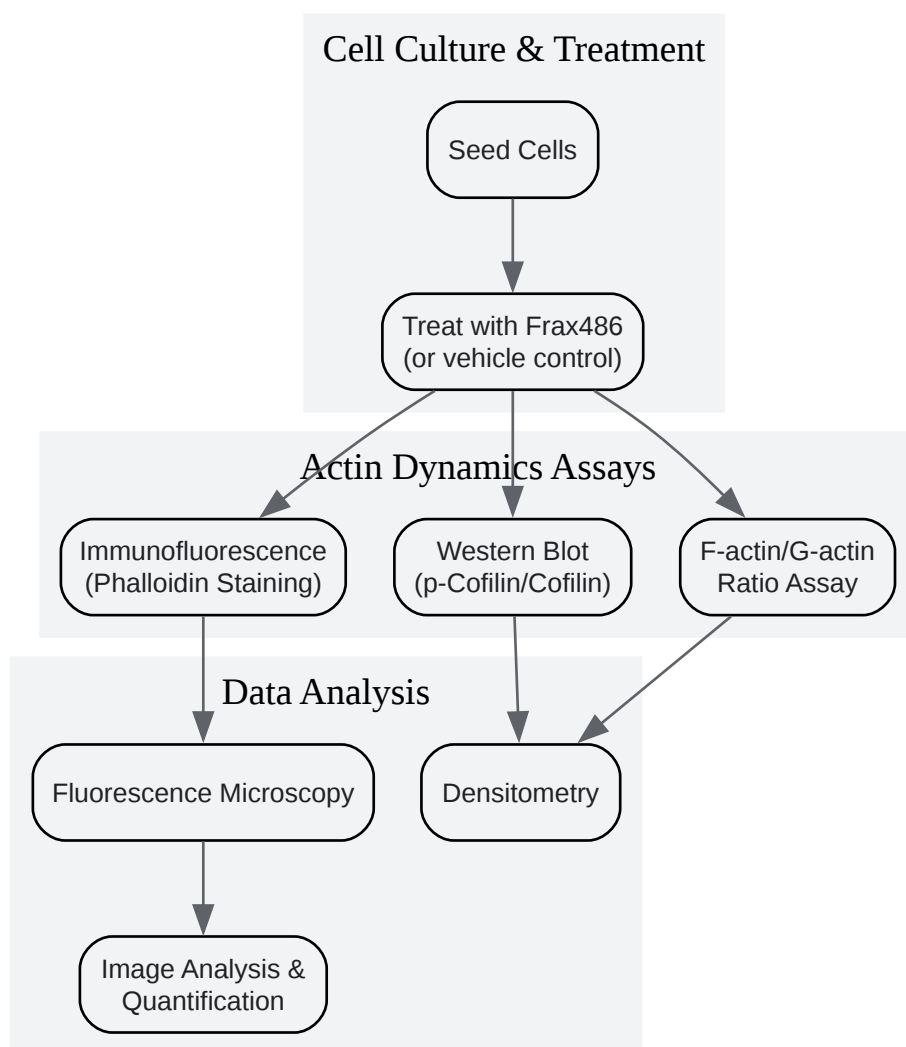
Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.



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Frax486 Signaling Pathway



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References

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